Derivative 13d Demonstrates Nanomolar Antiproliferative Activity Against HeLa, SMMC-7721, and K562 Cancer Cell Lines Compared to Parent Scaffold
N-substituted derivatives synthesized from 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid exhibit potent antiproliferative activity. Compound 13d, an N-substituted derivative of the parent scaffold, demonstrates IC50 values of 0.126 μM (HeLa), 0.071 μM (SMMC-7721), and 0.164 μM (K562), representing nanomolar-level potency [1]. In contrast, the unsubstituted parent acid scaffold itself shows no significant antiproliferative activity, underscoring that the 6-carboxylic acid position is essential for derivatization but not intrinsically active [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Derivative 13d: HeLa IC50 = 0.126 μM; SMMC-7721 IC50 = 0.071 μM; K562 IC50 = 0.164 μM |
| Comparator Or Baseline | Unsubstituted parent 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid: No significant antiproliferative activity |
| Quantified Difference | Derivative 13d achieves nanomolar IC50 values versus inactive parent scaffold |
| Conditions | HeLa (cervical cancer), SMMC-7721 (hepatocellular carcinoma), and K562 (chronic myelogenous leukemia) cell lines |
Why This Matters
This demonstrates that the 6-carboxylic acid moiety serves as an essential derivatization handle for generating potent tubulin polymerization inhibitors, making this specific regioisomer uniquely valuable for medicinal chemistry programs.
- [1] Li, Y., et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 143, 8–20. View Source
